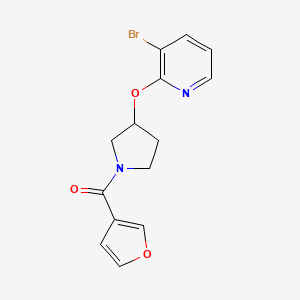

![molecular formula C14H13ClF3N3O B2454282 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone CAS No. 303150-33-6](/img/structure/B2454282.png)

1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of hydrazines with 1,3-diketones or alpha,beta-unsaturated carbonyls. The trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrazole and pyridine rings, as well as the trifluoromethyl and chloro groups. The pyrazole ring is known to participate in various chemical reactions, including electrophilic substitution and nucleophilic addition. The trifluoromethyl group is considered a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications

1. Biological and Medicinal Properties

5H-Chromeno[2,3-b]pyridines, which include compounds related to 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone, are significant due to their industrial, biological, and medicinal properties. Research by Ryzhkova et al. (2023) explored the synthesis of these compounds and assessed their ADME (absorption, distribution, metabolism, and excretion) properties, crucial for pharmaceutical applications.

2. Antioxidant and Antimicrobial Activity

A study on novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines revealed promising antioxidant and antimicrobial properties. Bonacorso et al. (2015) found that these compounds exhibited fungiostatic and fungicidal activities, particularly in pyridine systems where both pyrazole rings are attached to a pyridine ring.

3. Structural and Chemical Analysis

The structural properties of related compounds have been extensively studied. For instance, Trilleras et al. (2005) examined the hydrogen-bonded chains in 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, contributing valuable insights into the molecular interactions and stability of these compounds.

4. Synthesis and Structural Studies

The synthesis of related pyrazole compounds and their structural elucidation have been a subject of research. For example, Shen et al. (2012) synthesized pyrazole derivatives and used X-ray diffraction for structural analysis, providing a foundational understanding of the molecular geometry and electronic properties of these compounds.

5. Study of Molecular Conformations

The study of molecular conformations and hydrogen bonding is vital in understanding the chemical behavior of these compounds. Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding in related compounds, revealing the intricate intermolecular interactions that govern their properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also found in several pharmaceutical and veterinary products .

Mode of Action

It’s worth noting that compounds with similar structures have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties could potentially influence their interaction with their targets.

Biochemical Pathways

It’s known that the biological activities of similar compounds, such as trifluoromethylpyridine derivatives, are due to their unique physicochemical properties .

Result of Action

Similar compounds are known to have significant effects in the agrochemical and pharmaceutical industries .

Biochemical Analysis

Biochemical Properties

It is known that molecules with a -CF3 group, like this compound, can exhibit improved drug potency toward certain enzymes . The trifluoromethyl group may lower the pKa of the cyclic carbamate, leading to key hydrogen bonding interactions with proteins .

Molecular Mechanism

The molecular mechanism of action of 1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone is not well-defined . It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-2,2-dimethylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3O/c1-13(2,3)12(22)21-7-8(5-20-21)11-10(15)4-9(6-19-11)14(16,17)18/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFYPIQEAHJNOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2454203.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)

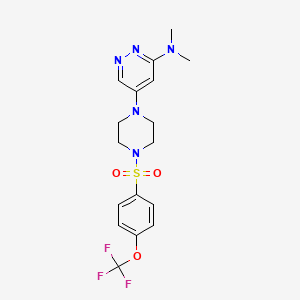

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2454211.png)

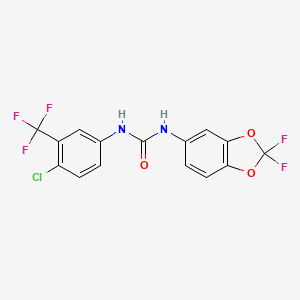

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2454212.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2454217.png)

![2-(5-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2454218.png)

![2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)